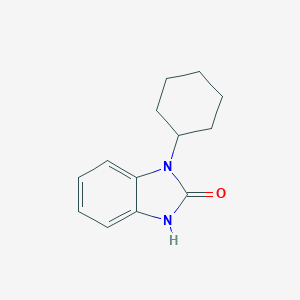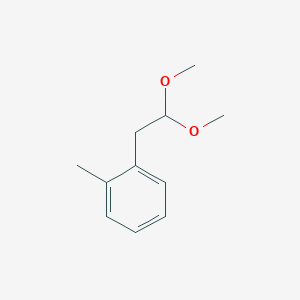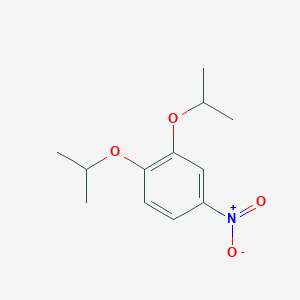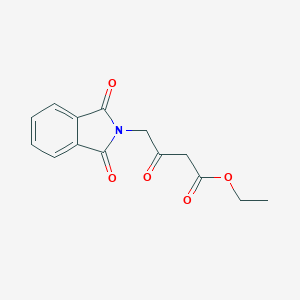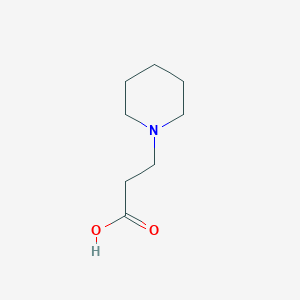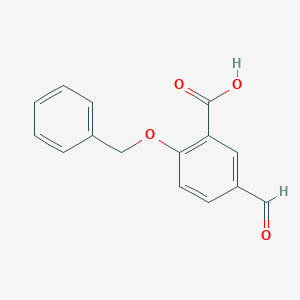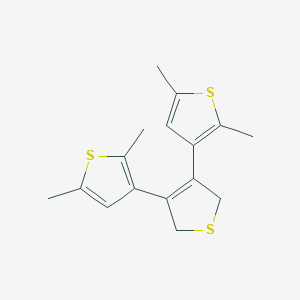
3,4-Bis(2,5-dimethylthiophen-3-YL)-2,5-dihydrothiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Bis(2,5-dimethylthiophen-3-YL)-2,5-dihydrothiophene is commonly known as DMTT. It is a compound that belongs to the family of organic compounds known as thiophenes. DMTT has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields.
作用机制
The exact mechanism of action of DMTT is not fully understood. However, it is believed that DMTT interacts with the pi-electron system of the organic semiconductors, leading to the formation of charge carriers. This process is known as charge transfer doping and is responsible for the excellent electrical properties of DMTT-based organic semiconductors.
生化和生理效应
DMTT has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that DMTT has antioxidant properties and can protect cells from oxidative stress. DMTT has also been shown to have anti-inflammatory properties, making it a potential candidate for the development of anti-inflammatory drugs.
实验室实验的优点和局限性
One of the major advantages of DMTT is its excellent electrical properties. DMTT-based organic semiconductors have shown high charge carrier mobility and excellent stability. However, one of the major limitations of DMTT is its low solubility in common organic solvents. This makes it difficult to process DMTT-based organic semiconductors using solution-based techniques.
未来方向
There are several future directions for the study of DMTT. One of the most promising areas is the development of DMTT-based organic semiconductors for use in high-performance organic electronic devices. Another potential application of DMTT is in the development of anti-inflammatory drugs. Further studies are needed to fully understand the biochemical and physiological effects of DMTT and its potential applications in various fields.
Conclusion:
In conclusion, DMTT is a unique compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of DMTT involves a multi-step process, and the compound has been extensively studied for its scientific research applications. The exact mechanism of action of DMTT is not fully understood, but it is believed to interact with the pi-electron system of the organic semiconductors. DMTT has several advantages and limitations for lab experiments, and there are several future directions for the study of DMTT.
合成方法
DMTT can be synthesized through a multi-step process. The first step involves the synthesis of 2,5-dimethyl-3-thiophenecarboxaldehyde. This intermediate is then reacted with potassium thiophenolate to produce 3,4-bis(2,5-dimethylthiophen-3-YL)-2,5-dihydrothiophene. The final product is obtained through a purification process using column chromatography.
科学研究应用
DMTT has been extensively studied for its potential applications in various fields. In the field of organic electronics, DMTT has been used as a building block for the synthesis of organic semiconductors. The unique chemical properties of DMTT make it an excellent candidate for the development of high-performance organic electronic devices such as organic field-effect transistors and organic solar cells.
属性
CAS 编号 |
198906-72-8 |
|---|---|
产品名称 |
3,4-Bis(2,5-dimethylthiophen-3-YL)-2,5-dihydrothiophene |
分子式 |
C16H18S3 |
分子量 |
306.5 g/mol |
IUPAC 名称 |
3-[4-(2,5-dimethylthiophen-3-yl)-2,5-dihydrothiophen-3-yl]-2,5-dimethylthiophene |
InChI |
InChI=1S/C16H18S3/c1-9-5-13(11(3)18-9)15-7-17-8-16(15)14-6-10(2)19-12(14)4/h5-6H,7-8H2,1-4H3 |
InChI 键 |
CQMCMZZVDGIOGJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(S1)C)C2=C(CSC2)C3=C(SC(=C3)C)C |
规范 SMILES |
CC1=CC(=C(S1)C)C2=C(CSC2)C3=C(SC(=C3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



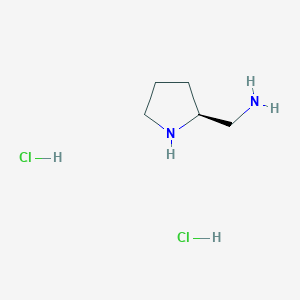
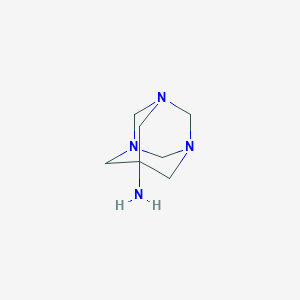
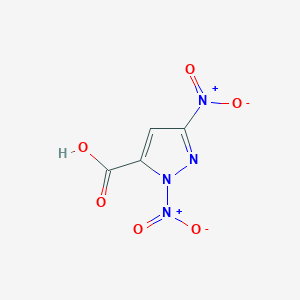
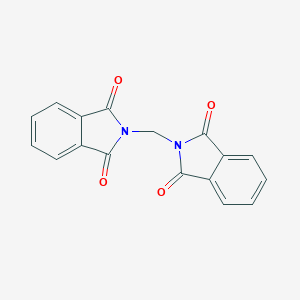
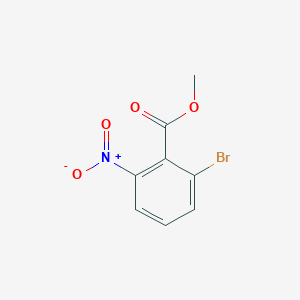
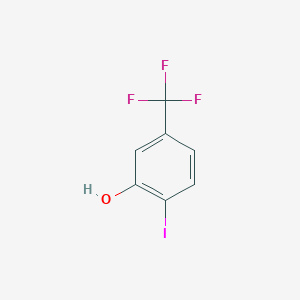
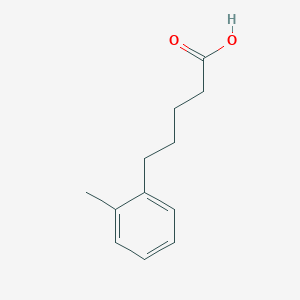
![Oxazolo[5,4-c]pyridin-2-amine](/img/structure/B172611.png)
